molecular formula C6H4ClN3O B1370905 2-Chloro-4-methoxypyrimidine-5-carbonitrile CAS No. 1106295-93-5

2-Chloro-4-methoxypyrimidine-5-carbonitrile

Cat. No.: B1370905
CAS No.: 1106295-93-5
M. Wt: 169.57 g/mol
InChI Key: YIGFAXAWUVBGGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Nomenclature and Structural Identification

2-Chloro-4-methoxypyrimidine-5-carbonitrile (CAS: 1106295-93-5) is a heterocyclic compound belonging to the pyrimidine family. Its systematic IUPAC name, This compound , reflects the substituents attached to the pyrimidine core:

  • A chlorine atom at position 2
  • A methoxy group (-OCH₃) at position 4
  • A nitrile group (-CN) at position 5

The molecular formula is C₆H₄ClN₃O , with a molecular weight of 169.57 g/mol . The structural arrangement confers distinct electronic properties, as evidenced by its SMILES notation (COC1=NC(=NC=C1C#N)Cl ) and InChI key (YIGFAXAWUVBGGI-UHFFFAOYSA-N ).

Property Value
Molecular Formula C₆H₄ClN₃O
Molecular Weight 169.57 g/mol
SMILES COC1=NC(=NC=C1C#N)Cl
InChI Key YIGFAXAWUVBGGI-UHFFFAOYSA-N
CAS Registry Number 1106295-93-5

The pyrimidine ring’s aromaticity is modified by the electron-withdrawing nitrile and chlorine groups, which influence reactivity patterns in substitution and cycloaddition reactions.

Historical Development in Heterocyclic Chemistry

Pyrimidines have been central to organic chemistry since the 19th century. Key milestones include:

  • 1818 : Isolation of alloxan, the first pyrimidine derivative, by Brugnatelli.
  • 1879 : Synthesis of barbituric acid by Grimaux, marking the first laboratory preparation of a pyrimidine derivative.
  • 1884 : Systematic studies by Pinner, who coined the term "pyrimidine" and developed condensation methods using ethyl acetoacetate and amidines.
  • 1900 : Gabriel and Colman’s synthesis of the parent pyrimidine via reduction of 2,4,6-trichloropyrimidine.

Modern synthetic advances, such as C–H activation and photoredox chemistry , have expanded access to functionalized pyrimidines. The synthesis of this compound exemplifies these advancements, often employing:

  • Direct condensation of activated amides with nitriles.
  • Multicomponent reactions leveraging malononitrile and substituted aldehydes.

Position Within Pyrimidine-5-carbonitrile Derivatives

Pyrimidine-5-carbonitriles are a subclass characterized by a nitrile group at position 5, which enhances their utility as intermediates in medicinal chemistry. This compound distinguishes itself through:

  • Electronic modulation : The methoxy group donates electrons via resonance, while the chlorine and nitrile groups withdraw electrons, creating a polarized scaffold for nucleophilic attack.
  • Synthetic versatility : It serves as a precursor for EGFR inhibitors, with modifications at positions 2 and 4 yielding compounds like 4-chloro-2-(methylthio)pyrimidine-5-carbonitrile (CAS: 13114183).
Derivative Substituents Application
This compound 2-Cl, 4-OCH₃, 5-CN Intermediate for kinase inhibitors
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile 4-Cl, 2-SCH₃, 5-CN Anticancer agent
4-Amino-2-phenylpyrimidine-5-carbonitrile 4-NH₂, 2-Ph, 5-CN COX-2 inhibition

Recent studies highlight its role in designing dual EGFR/COX-2 inhibitors , where the nitrile group facilitates hydrogen bonding with kinase active sites. For example, compound 11 (derived from this scaffold) showed IC₅₀ values of 0.09 μM against EGFRWT and 4.03 μM against EGFRT790M, outperforming erlotinib in apoptotic assays.

Properties

IUPAC Name

2-chloro-4-methoxypyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c1-11-5-4(2-8)3-9-6(7)10-5/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIGFAXAWUVBGGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70624838
Record name 2-Chloro-4-methoxypyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1106295-93-5
Record name 2-Chloro-4-methoxypyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70624838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-4-methoxypyrimidine-5-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-chloro-4-nitropyridine with sodium methoxide in the presence of dioxane . Another method starts from 4-methoxy-2(1H)-pyridone and 4-nitropyridine N-oxide .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-methoxypyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative.

Scientific Research Applications

2-Chloro-4-methoxypyrimidine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxypyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Structural and Functional Group Analysis

A systematic comparison of 2-chloro-4-methoxypyrimidine-5-carbonitrile with analogous pyrimidine derivatives reveals critical differences in substituent placement, electronic effects, and reactivity:

Compound Name (CAS) Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Functional Groups
This compound C₆H₄ClN₃O Cl (2), OMe (4), CN (5) 169.57 Chloro, methoxy, nitrile
4-Chloro-2-(methylthio)pyrimidine-5-carbonitrile C₆H₄ClN₃S Cl (4), SMe (2), CN (5) 185.63 Chloro, methylthio, nitrile
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile C₁₃H₁₁N₃O₂S OMe (4-phenyl), SMe (2), CN (5) 273.31 Methoxyphenyl, methylthio, nitrile
2-Chloro-4-methylpyrimidin-5-amine C₅H₆ClN₃ Cl (2), Me (4), NH₂ (5) 143.57 Chloro, methyl, amine
4-Chloro-6-(4-methoxyphenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile C₁₇H₁₁ClN₄O Cl (4), OMe (6-phenyl), CN (5) 322.75 Chloro, methoxyphenyl, pyridinyl
Key Observations:
  • Substituent Effects: The methoxy group in this compound is electron-donating, activating the pyrimidine ring toward electrophilic substitution at position 4.
  • Nitrile Positioning : The nitrile at position 5 is conserved across most analogs, but its electronic environment varies. For example, in , the nitrile is adjacent to a ketone group (6-oxo), which may enhance hydrogen-bonding interactions .

Physicochemical Properties

Melting Points and Stability:
  • 4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile : MP = 300°C.
  • 2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile : MP = 113–115°C.
  • 4-Amino-6-(4-bromophenyl)-2-phenyl-5-pyrimidine-carbonitrile : MP = 235–238°C.

The higher melting point of correlates with its extended conjugated system (methoxyphenyl and oxo groups), which enhances crystallinity. In contrast, the target compound’s lower thermal stability (if any) may stem from its simpler structure.

Spectral Data:
  • IR Spectroscopy : The nitrile group in this compound exhibits a characteristic C≡N stretch at ~2200 cm⁻¹ , similar to analogs like and .
  • NMR Shifts : The methoxy proton in the target compound resonates at δ ~3.8 ppm (¹H NMR), whereas methylthio protons in appear upfield at δ ~2.5 ppm due to reduced electronegativity .

Biological Activity

2-Chloro-4-methoxypyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, featuring a chloro group, a methoxy group, and a carbonitrile substituent, positions it as a versatile scaffold for drug development. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C7H6ClN3O\text{C}_7\text{H}_6\text{ClN}_3\text{O}

This compound belongs to a class of heterocyclic compounds known for their diverse biological properties. The presence of the chlorine atom enhances its reactivity, while the methoxy group contributes to its lipophilicity, potentially improving membrane permeability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes. For instance, it can act as an inhibitor of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms. Inhibiting PARP can lead to increased apoptosis in cancer cells, particularly in breast cancer models .
  • Receptor Binding : The compound exhibits binding affinity towards certain receptors, potentially modulating signaling pathways associated with cell proliferation and survival.
  • Nucleophilic Substitution : The chlorine atom in the molecule is susceptible to nucleophilic attack, allowing for further modifications that can enhance biological activity .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that derivatives of this compound exhibit significant cytotoxicity against human breast cancer cells. For example, compounds derived from this scaffold showed IC50 values ranging from 18 µM to 46 µM in various assays targeting PARP activity .

CompoundIC50 (µM)Target
5e18PARP1
5a22.68PARP1
Olaparib57.3PARP1

This table illustrates the comparative efficacy of different compounds based on their IC50 values against PARP1, indicating the potential of these derivatives as therapeutic agents in oncology.

Cardiovascular Applications

In addition to its anticancer properties, research has indicated that this compound may have cardiovascular benefits. It has been suggested as a potential inhibitor of renal transporters involved in blood pressure regulation . This mechanism could provide novel therapeutic avenues for managing hypertension and related cardiovascular conditions.

Case Studies

Several case studies have examined the biological effects of this compound:

  • Study on Breast Cancer Cells : A study conducted by researchers demonstrated that compounds based on this pyrimidine derivative significantly reduced cell viability in breast cancer cell lines through PARP inhibition .
  • Cardiovascular Research : Another investigation explored the effects of this compound on renal transporters associated with diuresis and blood pressure control, suggesting its utility in treating conditions such as hypertension .

Q & A

Q. What are the common synthetic routes for 2-Chloro-4-methoxypyrimidine-5-carbonitrile?

The compound is typically synthesized via chlorination of pyrimidine precursors using reagents like phosphoryl chloride (POCl₃), followed by substitution reactions. For example, chlorination of a methoxy-substituted pyrimidine intermediate can introduce the chloro group at the 2-position . Substitution reactions with nucleophiles (e.g., amines, alkoxides) are performed under catalytic conditions, often using palladium catalysts for coupling reactions . Key reagents and conditions include:

Reaction TypeReagents/ConditionsMajor Products
ChlorinationPOCl₃, refluxChlorinated pyrimidine
SubstitutionAmines, Pd catalysts, baseFunctionalized derivatives

Q. How can this compound be characterized analytically?

Q. What solvents and conditions are optimal for its stability during storage?

Store under anhydrous conditions in sealed containers at 2–8°C. The compound is sensitive to moisture and oxidation; argon/vacuum packaging is recommended for air-sensitive derivatives .

Advanced Research Questions

Q. How can substitution reactivity at the 2-chloro position be modulated for selective functionalization?

Reactivity depends on electronic and steric factors :

  • Electronic effects : The electron-withdrawing cyano group at C5 enhances electrophilicity at C2, favoring nucleophilic attack.
  • Steric hindrance : Bulky substituents on the pyrimidine ring may reduce reaction rates. Use polar aprotic solvents (e.g., DMF, DMSO) with catalytic bases (K₂CO₃) to improve nucleophilicity . For example, amination reactions with primary amines proceed at 80–100°C with >80% yield .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

Contradictions may arise from assay-specific variables (e.g., bacterial strains, compound solubility). To address this:

  • Perform dose-response studies to establish IC₅₀ values.
  • Use standardized protocols (e.g., CLSI guidelines) for antimicrobial assays .
  • Compare results with structurally similar compounds (e.g., 4-Amino-2-methylpyrimidine-5-carbonitrile, which shows consistent antimicrobial activity ).

Q. How to design a structure-activity relationship (SAR) study for pyrimidine derivatives?

SAR studies should:

  • Vary substituents at C2 (e.g., Cl, OMe, NH₂) and C5 (e.g., CN, COOH).
  • Evaluate electronic effects via Hammett plots or DFT calculations.
  • Test bioactivity against targets (e.g., kinase enzymes for anticancer potential) . For example, replacing the methoxy group with methylthio (SMe) enhances hydrophobic interactions in enzyme binding .

Q. What mechanistic insights explain its role in palladium-catalyzed coupling reactions?

The chloro group acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). Pd⁰ catalysts (e.g., Pd(PPh₃)₄) facilitate oxidative addition at C2, forming a Pd-pyrimidine complex. Subsequent transmetallation with boronic acids yields biaryl products . Key parameters:

  • Base: K₃PO₄ for deprotonation.
  • Solvent: Toluene/EtOH mixtures for solubility.

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show low toxicity?

Discrepancies may stem from cell-line specificity or metabolic activation . For example:

  • Liver microsomal assays may activate pro-drug forms, increasing toxicity .
  • Use MTT assays with multiple cell lines (e.g., HEK293 vs. HepG2) to assess variability .

Methodological Recommendations

Q. How to optimize reaction yields for large-scale synthesis?

  • Use flow chemistry to control exothermic reactions (e.g., chlorination).
  • Purify via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .

Q. What in silico tools predict binding affinity for drug discovery?

  • Molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., EGFR kinase).
  • MD simulations (GROMACS) to assess stability of ligand-protein complexes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-methoxypyrimidine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-methoxypyrimidine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.